Sodium arsenate heptahydrate (Na2HAsO4·7H2O) is a well-defined, crystalline solid that serves as a highly water-soluble source of the pentavalent arsenate (As(V)) ion. Its primary value in procurement stems from its stable, hydrated form, which simplifies handling and allows for the precise preparation of aqueous solutions for laboratory and industrial use. Common applications include its use as a reagent in analytical chemistry, in the formulation of pesticides and wood preservatives, and as a precursor in specialty chemical synthesis.
Substituting sodium arsenate heptahydrate with seemingly similar compounds introduces significant chemical and safety risks. Using the anhydrous form without adjusting for the ~40% mass of hydration water leads to critical concentration errors. A more dangerous substitution is with sodium arsenite (NaAsO2), which contains arsenic in the more toxic trivalent As(III) oxidation state. Arsenite exhibits profoundly different biological and chemical reactivity compared to the pentavalent arsenate (As(V)) in the heptahydrate form, making them non-interchangeable for nearly all applications and leading to failed experiments or severe safety incidents. The well-defined crystalline structure of the heptahydrate also provides handling and stability advantages over less-defined or potentially hygroscopic alternatives.
Sodium arsenate heptahydrate possesses a fixed stoichiometry with seven water molecules per formula unit, giving it a precise molecular weight of 312.01 g/mol. This contrasts with anhydrous sodium arsenate, which is hygroscopic and can absorb variable amounts of atmospheric moisture, leading to weighing inaccuracies. The heptahydrate's stable, crystalline form ensures that a weighed mass corresponds to a known molar quantity of arsenate, which is critical for preparing standards, formulating reagents, and running reactions where molar ratios are key.
| Evidence Dimension | Compositional Integrity |
| Target Compound Data | Fixed stoichiometry (Na2HAsO4·7H2O), Molecular Weight = 312.01 g/mol |
| Comparator Or Baseline | Anhydrous Sodium Arsenate: Hygroscopic, molecular weight can vary with water absorption. |
| Quantified Difference | The heptahydrate form contains a consistent ~40.4% water by mass, ensuring reproducible molar calculations. |
| Conditions | Standard laboratory weighing and handling conditions. |
This ensures high reproducibility and accuracy in preparing solutions and formulations, eliminating a key source of experimental error.
Sodium arsenate heptahydrate displays predictable thermal behavior, becoming fully anhydrous upon heating to 100°C. This well-defined dehydration temperature is a critical parameter for processes involving heating, drying, or long-term storage. In contrast, other inorganic hydrates or crude mixtures may have less defined or multi-stage decomposition profiles. The clear transition at 100°C allows for controlled dehydration if the anhydrous form is required in-situ, while also defining a clear upper temperature limit for maintaining the compound's structural integrity during storage or formulation.
| Evidence Dimension | Thermal Decomposition (Water Loss) |
| Target Compound Data | Becomes anhydrous at 100°C; Decomposes at ~180°C. |
| Comparator Or Baseline | Other hydrated salts with different, often lower or multi-stage, dehydration temperatures. |
| Quantified Difference | Provides a stable operational window up to 100°C where the hydration state is maintained. |
| Conditions | Standard atmospheric pressure heating. |
This defined thermal stability is crucial for ensuring material integrity in manufacturing, formulation, and experimental setups that involve moderate heating.
In biological and toxicological studies, the choice between arsenate (As(V)) and arsenite (As(III)) is critical due to their different mechanisms and potencies. In a study on neuroblastoma cells, sodium arsenite (As(III)) was found to be five times more toxic than sodium arsenate (As(V)) regarding cell proliferation inhibition. Furthermore, the two forms had opposing effects on mitochondrial succinate dehydrogenase, which was inhibited by As(III) and stimulated by As(V). Procuring the heptahydrate form ensures the use of the correct As(V) species, preventing misinterpretation of results that would arise from accidental substitution with the more acutely toxic As(III) form.
| Evidence Dimension | Cytotoxicity (Cell Proliferation) |
| Target Compound Data | Less toxic (As(V)) |
| Comparator Or Baseline | Sodium Arsenite (As(III)): 5x more toxic |
| Quantified Difference | 5-fold lower toxicity in inhibiting cell proliferation. |
| Conditions | 24-hour exposure in mouse neuroblastoma (Neuro-2a) cell cultures. |
For toxicological research and safety assessments, using this specific compound prevents catastrophic errors in dose-response studies and ensures results are attributable to the correct arsenic oxidation state.
The defined molecular weight and stable crystalline form of sodium arsenate heptahydrate make it the material of choice for creating stock solutions in toxicology and environmental science. Its properties ensure that researchers can achieve precise, reproducible concentrations of As(V), which is essential for accurate dose-response studies and for differentiating its effects from the more potent As(III) species.
As a readily soluble and compositionally consistent source of arsenate, this compound is suitable for formulating chemical mixtures like pesticides or certain types of wood preservatives where the concentration of active As(V) is critical for efficacy and regulatory compliance. Its predictable solubility aids in creating homogenous formulations.
In laboratory and industrial synthesis, the heptahydrate serves as a reliable precursor for producing other metal arsenates or arsenic-containing compounds. The high purity and stoichiometric reliability ensure predictable reaction outcomes and yields, which is a requirement for efficient process chemistry.
Acute Toxic;Health Hazard;Environmental Hazard